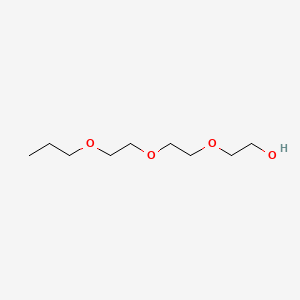

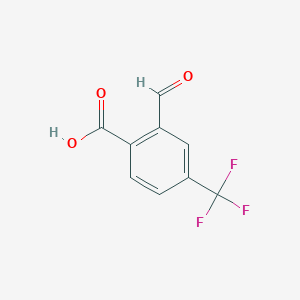

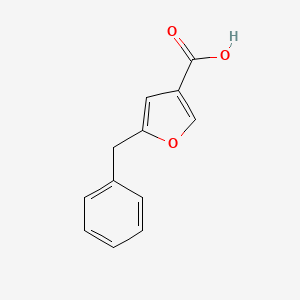

![molecular formula C11H10N2 B3188822 4,5-Dihydro-2h-benzo[g]indazole CAS No. 24445-06-5](/img/structure/B3188822.png)

4,5-Dihydro-2h-benzo[g]indazole

Vue d'ensemble

Description

“4,5-Dihydro-2h-benzo[g]indazole” is a heterocyclic aromatic organic compound . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers . The buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including “4,5-Dihydro-2h-benzo[g]indazole”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “4,5-Dihydro-2h-benzo[g]indazole” is represented by the linear formula C11H10N2 .Chemical Reactions Analysis

The synthesis of 1H- and 2H-indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Applications De Recherche Scientifique

1. Antihyperglycemic Agent

4,5-Dihydro-2H-benzo[g]indazole derivatives have shown significant potential as antihyperglycemic agents. A study by Taneja et al. (2017) identified derivatives that significantly stimulate glucose uptake in skeletal muscle cells and decrease glucose release in hepatoma cells. These compounds also improved lipid profiles and stimulated insulin-induced signaling pathways in diabetic models, showing promise for diabetes treatment (Taneja et al., 2017).

2. Synthesis Techniques

Research by Sivaprasad et al. (2006) describes a method for synthesizing 4,5-dihydro-2H-benzo[g]indazoles using the Vilsmeier-Haack reaction. This method offers a selective and easy approach, enhancing the synthesis process of these compounds (Sivaprasad et al., 2006).

3. Antibacterial Agents

Compounds of 4,5-dihydro-2H-benzo[g]indazole have demonstrated antibacterial properties. Murugavel et al. (2020) synthesized benzo[g]indazole fused carbothioamide derivatives with substantial antibacterial activity against various bacterial strains, indicating their potential in antibacterial drug design (Murugavel et al., 2020).

4. Antiproliferative and Antibacterial Activity

Cuartas et al. (2019) developed benzo[g]indazoles with nitro and amino groups, demonstrating antiproliferative activity against cancer cell lines and antibacterial properties. This highlights their potential in cancer therapy and as antibacterial agents (Cuartas et al., 2019).

5. Molecular Pharmacology

A comprehensive review by Mal et al. (2022) on indazole derivatives, including 4,5-dihydro-2H-benzo[g]indazoles, discusses their diverse biological activities. These compounds have been explored for various medicinal applications, demonstrating their versatility in drug development (Mal et al., 2022).

Safety And Hazards

Orientations Futures

The medicinal properties of indazole, which includes “4,5-Dihydro-2h-benzo[g]indazole”, have to be explored in the near future for the treatment of various pathological conditions . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Propriétés

IUPAC Name |

4,5-dihydro-1H-benzo[g]indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-2-4-10-8(3-1)5-6-9-7-12-13-11(9)10/h1-4,7H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZPDJZOELSEKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dihydro-2h-benzo[g]indazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

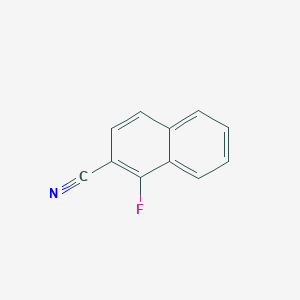

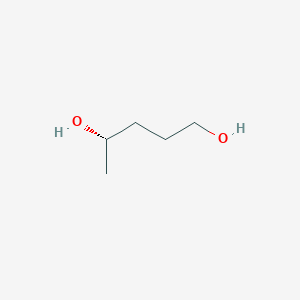

![[4-[4-(Hydroxymethyl)phenoxy]phenyl]methanol](/img/structure/B3188762.png)

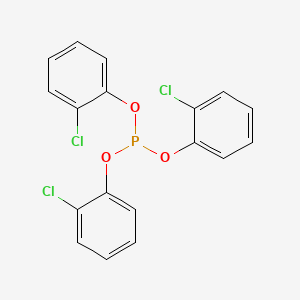

![[4-[4-(Aminomethyl)phenyl]phenyl]methanamine](/img/structure/B3188836.png)

![2,5-Bis[(4-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B3188840.png)